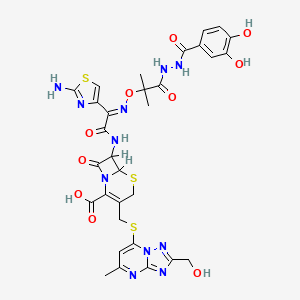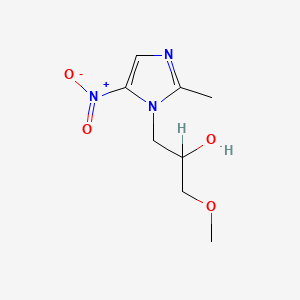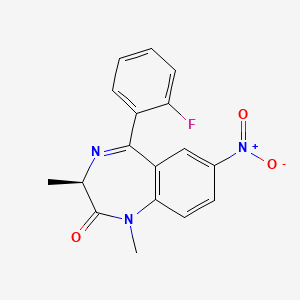
Saicar
Overview
Description
Phosphoribosylaminoimidazolesuccinocarboxamide, commonly known as SAICAR, is an intermediate in the de novo purine nucleotide biosynthesis pathway. It plays a crucial role in the formation of purines, which are essential components of DNA and RNA. The compound is formed through the conversion of adenosine triphosphate, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase .
Mechanism of Action
Target of Action
SAICAR (Phosphoribosylaminoimidazolesuccinocarboxamide) primarily targets the enzyme This compound synthase , also known as phosphoribosylaminoimidazolesuccinocarboxamide synthase . This enzyme is crucial in the purine biosynthesis pathway , which is vital for all cells as it is involved in energy metabolism and DNA synthesis .
In addition to this compound synthase, this compound also interacts with pyruvate kinase isoform M2 (PKM2) . PKM2 is a glycolytic enzyme that is widely expressed in many types of tumors and is associated with tumorigenesis .
Mode of Action
This compound synthase catalyzes the conversion of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide, ADP, and phosphate . This reaction is the seventh step in the pathway of purine biosynthesis .
In the case of PKM2, this compound acts as an allosteric activator. It binds to PKM2 under low glucose conditions, stimulating the pyruvate kinase activity of PKM2 .
Biochemical Pathways
This compound plays a significant role in the de novo purine nucleotide biosynthesis pathway . This pathway is essential for the synthesis of purine nucleotides, which are crucial components of DNA and RNA, and also serve as energy carriers and signaling molecules .
This compound also influences the glycolytic pathway through its interaction with PKM2 . By activating PKM2, this compound can affect the rate of glycolysis, which is a fundamental metabolic pathway for energy production in cells .
Pharmacokinetics
As an intermediate in the purine biosynthesis pathway, it is synthesized and utilized within cells .
Result of Action
The primary result of this compound’s action is the promotion of purine nucleotide biosynthesis, which is essential for DNA and RNA synthesis and energy metabolism .
In the context of cancer cells, the activation of PKM2 by this compound promotes cancer cell survival in glucose-limited conditions . This is because the activation of PKM2 enhances the rate of glycolysis, providing the energy needed for the survival and proliferation of cancer cells .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the interaction between this compound and PKM2 is particularly significant under low glucose conditions . This suggests that the cellular metabolic state can influence the activity of this compound.
Biochemical Analysis
Biochemical Properties
SAICAR is synthesized by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthase . This enzyme catalyzes the reaction of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to produce this compound, ADP, and phosphate . The interaction between this compound and its synthesizing enzyme is a key step in the purine biosynthesis pathway .
Cellular Effects
The synthesis of this compound influences various cellular processes. As an intermediate in purine metabolism, this compound contributes to the production of purine nucleotides, which are essential for energy metabolism and DNA synthesis . Therefore, the synthesis and availability of this compound can directly impact cell function, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from ATP, L-aspartate, and CAIR by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthase . This reaction involves the binding of these substrates to the enzyme, followed by their transformation into this compound, ADP, and phosphate . This process is a part of the purine biosynthesis pathway, which is crucial for the production of purine nucleotides .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are primarily observed through its role in the purine biosynthesis pathway . Over time, the availability and synthesis of this compound can influence the production of purine nucleotides, impacting cellular function
Metabolic Pathways
This compound is involved in the purine metabolism pathway . It interacts with the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthase, which catalyzes its synthesis . This process contributes to the production of purine nucleotides, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role in purine metabolism
Subcellular Localization
The subcellular localization of this compound is likely within the cytoplasm, where purine metabolism primarily occurs
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoribosylaminoimidazolesuccinocarboxamide is synthesized through a biochemical reaction involving adenosine triphosphate, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide. The enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase catalyzes this reaction, resulting in the formation of phosphoribosylaminoimidazolesuccinocarboxamide, adenosine diphosphate, and phosphate .
Industrial Production Methods
The industrial production of phosphoribosylaminoimidazolesuccinocarboxamide typically involves the use of recombinant DNA technology to produce the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase in large quantities. This enzyme is then used to catalyze the reaction between adenosine triphosphate, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide under controlled conditions to produce phosphoribosylaminoimidazolesuccinocarboxamide .
Chemical Reactions Analysis
Types of Reactions
Phosphoribosylaminoimidazolesuccinocarboxamide primarily undergoes biochemical reactions as part of the purine biosynthesis pathway. These reactions include:
Condensation Reactions: The formation of phosphoribosylaminoimidazolesuccinocarboxamide itself is a condensation reaction involving adenosine triphosphate, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide.
Hydrolysis Reactions: The compound can undergo hydrolysis to produce its constituent molecules.
Common Reagents and Conditions
The common reagents used in the synthesis of phosphoribosylaminoimidazolesuccinocarboxamide include adenosine triphosphate, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide. The reaction is typically carried out in an aqueous medium at physiological pH and temperature, with the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase acting as the catalyst .
Major Products Formed
The major products formed from the reactions involving phosphoribosylaminoimidazolesuccinocarboxamide include adenosine diphosphate and phosphate, in addition to the compound itself .
Scientific Research Applications
Phosphoribosylaminoimidazolesuccinocarboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Phosphoribosylaminoimidazolesuccinocarboxamide is unique in its role as an intermediate in the purine biosynthesis pathway. Similar compounds include:
5-Aminoimidazole-4-carboxyribonucleotide: Another intermediate in the purine biosynthesis pathway, which is converted to phosphoribosylaminoimidazolesuccinocarboxamide by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase.
Adenosine Triphosphate: A substrate in the synthesis of phosphoribosylaminoimidazolesuccinocarboxamide, which provides the energy required for the reaction.
Phosphoribosylaminoimidazolesuccinocarboxamide is unique in its ability to stimulate pyruvate kinase isoform M2, which is not a characteristic shared by the other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27)/t4-,5+,8+,9+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGHJTUZRHGAC-ZZZDFHIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184404 | |
| Record name | SAICAR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SAICAR | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3031-95-6 | |
| Record name | SAICAR | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SAICAR | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SAICAR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAICAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1PVR64RIF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SAICAR | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester](/img/structure/B1680655.png)



![(3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B1680663.png)




![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)

